molecular formula C10H16Cl2N2 B6238775 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride CAS No. 1269053-80-6

1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride

Cat. No. B6238775
CAS RN: 1269053-80-6
M. Wt: 235.2
InChI Key:
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Description

“1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1228878-74-7 . It has a molecular weight of 221.13 . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis and Structural Characterization

1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride and its derivatives have been explored in various synthetic and structural contexts. For example, the synthesis and characterization of zinc(II) complexes bearing camphor-based iminopyridines, which include similar structures, have been studied for their potential as pre-catalysts for the production of polylactide from rac-lactide. These complexes have shown a preference for heterotactic polylactide (PLA), indicating their utility in polymer chemistry (Kwon, Nayab, & Jeong, 2015).

Enantioselective Synthesis

In another study, the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs, involved starting from simple aromatic aldehydes. This process highlights the importance of cyclopropyl structures in the development of conformationally restricted amino acids, which can have significant implications in medicinal chemistry (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Catalysis and Functional Models

Research has also delved into diiron(III) complexes of tridentate 3N ligands, which serve as functional models for methane monooxygenases. The effect of the capping ligand on the hydroxylation of alkanes was studied, showing how variations in the ligand structure can influence catalytic activity. This research is vital for understanding and improving catalytic processes for hydrocarbon transformation (Sankaralingam & Palaniandavar, 2014).

Novel Cyclopropane Nucleoside Analogues

The synthesis of novel cyclopropane nucleoside analogues has been investigated, with the short syntheses of the (±)-1-cyano-2-(hydroxymethyl)cyclopropyl derivatives of uracil, thymine, and cytosine being described. These compounds, related to 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride, highlight the utility of cyclopropyl groups in nucleoside analogue chemistry, which is crucial for the development of antiviral and anticancer drugs (Grangier, Aitken, Guillaume, & Husson, 1994).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride involves the reaction of cyclopropylamine with 4-methyl-2-pyridinemethanol followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "Cyclopropylamine", "4-methyl-2-pyridinemethanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with 4-methyl-2-pyridinemethanol in the presence of hydrochloric acid to form 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanol.", "Step 2: The resulting product is then treated with sodium hydroxide to form 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine.", "Step 3: The amine product is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine.", "Step 4: The dihydrochloride salt is isolated by extraction with ethyl acetate and recrystallization from water." ] }

CAS RN

1269053-80-6

Product Name

1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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